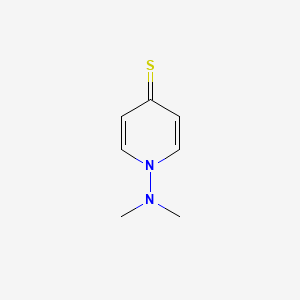
1-(Dimethylamino)pyridine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)pyridine-4(1H)-thione is a derivative of pyridine, characterized by the presence of a dimethylamino group and a thione group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)pyridine-4(1H)-thione can be synthesized through a multi-step process starting from pyridine. The general synthetic route involves the following steps:
Oxidation of Pyridine: Pyridine is first oxidized to form 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation is then reacted with dimethylamine to form 1-(Dimethylamino)pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)pyridine-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)pyridine-4(1H)-thione has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in various organic transformations, including esterifications, acylations, and the Baylis-Hillman reaction.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)pyridine-4(1H)-thione involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, the compound forms an ion pair with the acylating agent, which then reacts with the nucleophile (e.g., alcohol) to form the ester product .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties but lacking the thione group.
1-(Dimethylamino)pyridine-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
1-(Dimethylamino)pyridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The thione group can participate in unique redox reactions and interactions with metal ions, making it valuable in various research fields.
Propiedades
Número CAS |
134368-08-4 |
|---|---|
Fórmula molecular |
C7H10N2S |
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
1-(dimethylamino)pyridine-4-thione |
InChI |
InChI=1S/C7H10N2S/c1-8(2)9-5-3-7(10)4-6-9/h3-6H,1-2H3 |
Clave InChI |
DYEUQWKNXKDDIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1C=CC(=S)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


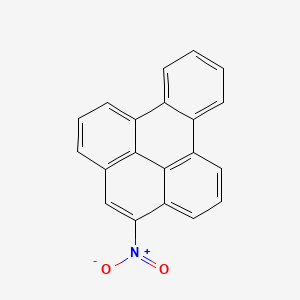
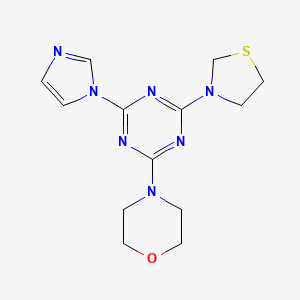

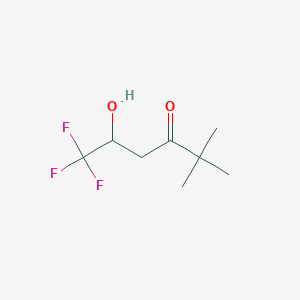
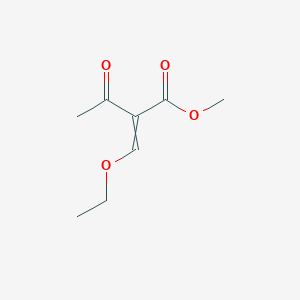
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
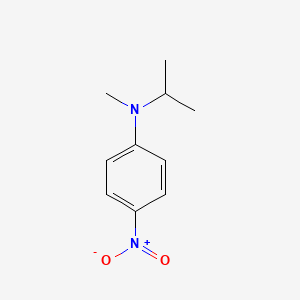

![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
silane](/img/structure/B14277367.png)
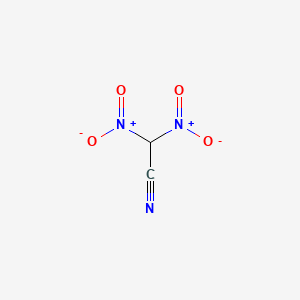
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
